molecular formula C27H30O6 B1434550 3,5,6-Tri-O-benzyl-D-glucofuranose CAS No. 81969-62-2

3,5,6-Tri-O-benzyl-D-glucofuranose

Cat. No.: B1434550
CAS No.: 81969-62-2
M. Wt: 450.5 g/mol
InChI Key: ZEJKXJXUVQVSEA-ACFIUOAZSA-N
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Description

Overview of Furanose Forms in Carbohydrate Science

Carbohydrates, fundamental to a vast array of biological processes, exist predominantly in cyclic forms in solution. While the six-membered pyranose ring is the more stable and abundant form for many hexoses like glucose, the five-membered furanose ring also plays a significant role. triyambak.orgontosight.ai The formation of these cyclic structures occurs through an intramolecular reaction between a hydroxyl group and the aldehyde or ketone functionality of the sugar. youtube.com Specifically, for glucose, the furanose form arises from the nucleophilic attack of the hydroxyl group on the fourth carbon (C4) at the anomeric carbon (C1). stackexchange.com

Although the pyranose form is thermodynamically more stable due to lower dihedral angle strain, the furanose form is often kinetically favored, meaning it can form more rapidly. stackexchange.comechemi.com This dynamic equilibrium between the open-chain, pyranose, and furanose forms allows for the selective reaction of the less abundant furanose isomer. stackexchange.comechemi.com If a reaction specifically targets the furanose form, the equilibrium will shift to produce more of it, a principle that is exploited in organic synthesis. stackexchange.comechemi.com

Significance of D-Glucofuranose Derivatives in Organic Synthesis

D-glucofuranose derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules and complex carbohydrates. ontosight.airesearchgate.net Their unique stereochemistry and the differing reactivity of the hydroxyl groups on the furanose ring allow for their use as versatile scaffolds. By selectively protecting certain hydroxyl groups, chemists can direct reactions to specific positions on the sugar molecule, enabling the construction of intricate molecular architectures. ontosight.ai These derivatives are key intermediates in the synthesis of pharmaceuticals, glycopolymers, and other advanced materials. ontosight.airesearchgate.net

Rationale for Benzyl (B1604629) Ether Protecting Groups in Carbohydrate Transformations

Protecting groups are essential tools in carbohydrate chemistry, temporarily blocking reactive hydroxyl groups to prevent unwanted side reactions during multi-step syntheses. acs.orgalchemyst.co.uk Among the various types of protecting groups, benzyl ethers (Bn) are particularly favored for their robustness and reliability. acs.orgnumberanalytics.com

Key advantages of benzyl ethers include:

Stability: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic media, making them compatible with many subsequent chemical transformations. alchemyst.co.uk

Selective Removal: Despite their stability, benzyl ethers can be readily and cleanly removed under mild conditions through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). alchemyst.co.uknumberanalytics.com This method of deprotection is highly selective and generally does not affect other common protecting groups like esters or acetals. nih.gov

This combination of stability and selective removal makes benzyl ethers a cornerstone of modern synthetic carbohydrate chemistry. acs.org

Historical Context and Current Research Landscape of 3,5,6-Tri-O-benzyl-D-glucofuranose

The compound this compound is a strategically protected derivative of D-glucose. With the hydroxyl groups at the 3, 5, and 6 positions masked as benzyl ethers, the hydroxyl groups at the 1 and 2 positions remain free for further reactions. This specific protection pattern makes it a valuable intermediate in the synthesis of more complex molecules.

Historically, the development of methods to selectively protect and deprotect carbohydrates has been a major focus of research. The synthesis of compounds like this compound is a testament to the advancements in this field. It is often prepared from precursors like 1,2-O-isopropylidene-3,5,6-tri-O-benzyl-D-glucofuranose through selective deprotection. google.com

Current research continues to utilize this and similar building blocks for various synthetic targets. For instance, it has been used as a reactant in the synthesis of a (-)-Cleistenolide analogue. chemicalbook.com Furthermore, its crystalline nature, in contrast to some of its glycoside counterparts, facilitates purification, which is a significant advantage in multi-step synthetic sequences. google.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C27H30O6 nih.govsimsonpharma.com
Molecular Weight 450.54 g/mol nih.govbiosynth.com
Appearance White or off-white powder/colorless, fine needles google.combiosynth.com
CAS Number 81969-62-2 nih.govsimsonpharma.com
Solubility Soluble in water and toluene biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(33-27(24)29)23(31-17-21-12-6-2-7-13-21)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2/t23-,24-,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJKXJXUVQVSEA-ACFIUOAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C2C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H]2[C@@H]([C@H]([C@H](O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5,6 Tri O Benzyl D Glucofuranose and Its Precursors

Initial Synthesis Pathways from D-Glucose

The journey from the ubiquitous monosaccharide D-glucose to the specifically protected 3,5,6-Tri-O-benzyl-D-glucofuranose involves the strategic manipulation of its multiple hydroxyl groups. This section explores the foundational synthetic routes that transform D-glucose into key glucofuranose intermediates.

The synthesis of selectively protected glucofuranose derivatives can be achieved through the benzoylation of the hydroxyl groups of α-D-glucose, followed by the sequential removal of these aromatic benzyl (B1604629) protecting groups. chemsynlab.com Ester protecting groups, such as benzoates, are widely used in carbohydrate chemistry due to the high efficiency and yield of acylation reactions. rsc.org The process typically involves using an acid chloride or anhydride, like benzoyl chloride, in the presence of a base such as pyridine. rsc.org

The reactivity of the different hydroxyl groups on the sugar scaffold is not uniform, which allows for regioselective protection under controlled conditions. rsc.org For D-glucose, the general order of reactivity towards benzoylation has been determined, which aids in predicting the outcome of partial protection reactions. rsc.org For instance, low-temperature benzoylation of α-D-glucose with a specific equivalence of benzoyl chloride can yield tetrabenzoate derivatives, leaving one hydroxyl group free for further modification. rsc.org Following the desired synthetic manipulations, these benzoate groups can be selectively removed to reveal the hydroxyl groups at specific positions.

Reaction Step Reagents and Conditions Outcome Reference
BenzoylationBenzoyl chloride, Pyridine, Low temperatureFormation of benzoate esters at specific hydroxyl groups rsc.org
DeprotectionSpecific deprotection conditionsRemoval of benzoate groups to yield free hydroxyls chemsynlab.com

A cornerstone in the synthesis of many glucofuranose derivatives, including this compound, is the preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. This compound serves as a crucial intermediate because it protects four of the five hydroxyl groups of glucose, leaving only the C-3 hydroxyl group available for further reaction. benthamdirect.comnih.govnih.gov

The synthesis of this key intermediate is typically achieved by reacting D-glucose with acetone in the presence of a catalytic amount of acid. xml-journal.net Various catalysts can be employed for this acetalization reaction, including concentrated sulfuric acid, aluminum chloride, and ferric chloride. xml-journal.net The reaction conditions can be optimized to achieve high yields. For example, using concentrated sulfuric acid as the catalyst with a specific molar ratio of D-glucose to acetone at room temperature for 12 hours can result in a yield of 75.6%. xml-journal.net This diacetonide protection strategy effectively locks the glucose molecule in its furanose form. google.com

Catalyst Reactants Key Product Reported Yield Reference
Concentrated Sulfuric AcidD-glucose, Acetone1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose75.6% xml-journal.net
Ferric ChlorideD-glucose, AcetoneO-isopropylidene derivatives- xml-journal.net
Aluminum ChlorideD-glucose, AcetoneO-isopropylidene derivatives- xml-journal.net

Selective Protection and Deprotection Strategies in D-Glucofuranose Synthesis

The synthesis of complex carbohydrate structures hinges on the ability to selectively protect and deprotect multiple hydroxyl groups with varying reactivity. This section delves into the specific strategies employed in the synthesis of this compound, highlighting the regioselective installation of benzyl groups and the use of orthogonal protecting group chemistry.

Starting from the key intermediate, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, the synthesis proceeds with the protection of the free hydroxyl group at the C-3 position. This is followed by the selective removal of the 5,6-O-isopropylidene group to expose the hydroxyls at the C-5 and C-6 positions. These newly freed hydroxyl groups are then benzylated. This multi-step process ultimately leads to the formation of 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. chemsynlab.com The final step to obtain this compound involves the removal of the remaining 1,2-O-isopropylidene group. Benzyl ethers are chosen as protecting groups due to their stability across a wide range of reaction conditions. researchgate.net

The synthesis of complex molecules like this compound benefits greatly from the principles of orthogonal protecting group chemistry. bham.ac.uk This strategy involves the use of different types of protecting groups within the same molecule that can be removed under distinct reaction conditions without affecting the others. neliti.com

In the context of D-glucofuranose synthesis, an acetal (B89532) group (isopropylidene) and an ether group (benzyl) represent an orthogonal set. The isopropylidene group is labile to acidic conditions, while the benzyl group is stable to acid but can be removed by hydrogenolysis. This orthogonality allows for the selective deprotection of the 5,6-O-isopropylidene group to allow for benzylation at these positions, while the 1,2-O-isopropylidene and the newly installed 3-O-benzyl groups remain intact. The development of such orthogonal strategies is critical for achieving the synthesis of large, complex molecules with diverse functionalities. bham.ac.uk

Protecting Group Protection Method Deprotection Condition Orthogonality Reference
Isopropylidene (Acetal)Acetone, Acid catalystMild acid hydrolysisStable to conditions for benzyl ether cleavage xml-journal.net
Benzyl (Ether)Benzyl halide, BaseCatalytic hydrogenolysisStable to mild acid hydrolysis researchgate.net

The final stages of the synthesis of this compound require the selective removal of the protecting groups. Acetal protecting groups, such as the isopropylidene groups used to protect the hydroxyls of D-glucose, are effectively cleaved under acidic conditions. researchgate.netpearson.com For instance, aqueous hydrochloric acid in a solvent like tetrahydrofuran (THF) can be used to deprotect acetals. researchgate.net

The cleavage of benzyl ethers, which are stable under a wide range of conditions, typically requires harsher methods such as catalytic hydrogenolysis or strong oxidizing agents. researchgate.net However, recent advancements have introduced milder, visible-light-mediated oxidative debenzylation methods, which can enhance the utility of benzyl ethers as temporary protecting groups and enable new orthogonal protection strategies. researchgate.net The choice of deprotection method is crucial to ensure that other sensitive functionalities within the molecule remain unaffected.

Advanced Synthetic Protocols for this compound Derivatives

Advanced synthetic strategies are pivotal for the efficient and stereoselective production of this compound derivatives. These methods are designed to control the configuration of stereocenters and optimize reaction yields and selectivity, which are critical for the synthesis of complex carbohydrate structures.

Chemical Transformations Employing 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose

1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose is a key intermediate in the synthesis of various carbohydrate compounds and glycoconjugates. chemsynlab.com Its benzyl group protection scheme allows for a wide array of synthetic manipulations. chemsynlab.com This versatile glycoside serves as a foundational building block for creating complex carbohydrates and glycosylated compounds essential in drug development and biochemistry. chemimpex.com The isopropylidene group protects the 1- and 2-hydroxyl groups, while the benzyl groups protect the 3-, 5-, and 6-hydroxyls, enabling selective reactions at other positions. chemimpex.com

This compound has demonstrated potential in cancer treatment due to its antitumor and antiproliferative activities. chemdad.comchemicalbook.com Its utility extends to the synthesis of glycosylated drugs, which can exhibit improved bioavailability and target specificity. chemimpex.com

Table 1: Selected Chemical Transformations of 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose

Reagents and ConditionsProductApplication
Acid HydrolysisThis compoundRemoval of the isopropylidene protecting group to yield the target compound.
Oxidation1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucuronic acidSynthesis of sugar acids and their derivatives.
GlycosylationVarious glycosylated productsFormation of complex oligosaccharides and glycoconjugates.

Stereoselective Synthetic Approaches for D-Glucofuranose Configurations

The stereocontrolled synthesis of D-glucofuranose derivatives is essential for producing specific isomers with desired biological activities. Various strategies have been developed to achieve high stereoselectivity.

One approach involves the use of chiral pool precursors, such as D-glucose, to construct complex molecules with defined stereochemistry. For instance, the stereoselective synthesis of 3-C- and 5-C-methyl-α-D-glucofuranose derivatives has been achieved through successive epoxidation and reduction of methylene-hexofuranose precursors or via the Grignard reaction with corresponding uloses. oup.com

Another strategy focuses on controlling the anomeric configuration during glycosylation reactions. For example, the synthesis of (+)-5-thiosucrose involved a stereoselective β-D-psicofuranosidation followed by inversion of a stereocenter to achieve the desired configuration. rsc.org The choice of glycosyl donor and reaction conditions plays a crucial role in determining the stereochemical outcome.

The interconversion between different isomeric forms, such as pyranose and furanose, can also be controlled. For example, the synthesis of 4-thio-D-glucopyranose led to a thermodynamic preference for its interconversion to 4-thio-D-glucofuranose, which could be controlled using dithiothreitol (B142953). nih.gov

Catalytic Systems and Reaction Conditions for Optimized Yields and Selectivity

The development of efficient catalytic systems is crucial for optimizing the synthesis of D-glucofuranose derivatives, leading to higher yields and improved selectivity.

Homogeneous and Heterogeneous Catalysis:

Traditional homogeneous catalysts, while effective, can present challenges in separation and recycling. mdpi.com To overcome these limitations, heterogeneous catalysts have been explored. For instance, a green catalyst, Maghnite-H+ (an Algerian montmorillonite clay), has been used for the efficient synthesis of glucofuranose and glucopyranose isomers from D-glucose under microwave irradiation in an alkaline medium, resulting in high yields. naturalspublishing.com Zirconium (IV) oxide (ZrO2) catalysts have also shown promise in the hydrolysis and dehydration of cellulose to glucose and 5-hydroxymethylfurfural (HMF), demonstrating stability under hydrothermal conditions. mdpi.com

Bifunctional Catalysts:

Bifunctional catalysts that combine acidic and basic sites have been developed for one-pot syntheses. For example, a system combining Amberlyst-15 (a solid acid) and Mg–Al hydrotalcite (a solid base) has been used for the synthesis of HMF from glucose, where the base catalyzes the isomerization of glucose to fructose, and the acid facilitates the dehydration to HMF. ncsu.edu

Reaction Conditions:

Optimizing reaction parameters such as temperature, time, and catalyst dosage is critical for maximizing yields. Studies have shown that these factors significantly influence the conversion of glucose and the yield of products like HMF. ncsu.edu For instance, in the synthesis of HMF from glucose using a dihydric phosphate catalyst in a biphasic system, the reaction temperature and time were key determinants of the final yield. ncsu.edu

Table 2: Overview of Catalytic Systems for Glucofuranose and Derivative Synthesis

CatalystSubstrateProduct(s)Key Advantages
Maghnite-H+D-glucoseGlucofuranose and glucopyranose isomersGreen catalyst, high yield, microwave-assisted. naturalspublishing.com
ZrO2CelluloseGlucose and 5-HydroxymethylfurfuralHeterogeneous, stable under hydrothermal conditions. mdpi.com
Amberlyst-15 and Mg–Al hydrotalciteGlucose5-HydroxymethylfurfuralBifunctional, one-pot synthesis. ncsu.edu
Dihydric phosphate (H2PO4-)Glucose5-HydroxymethylfurfuralFacile, eco-friendly, biphasic system. ncsu.edu
Chromium (II) ChlorideGlucose, Fructose5-HydroxymethylfurfuralEfficient and selective. nih.gov

Applications of 3,5,6 Tri O Benzyl D Glucofuranose in Complex Organic Synthesis

Role as a Versatile Building Block in Carbohydrate Assembly

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates relies heavily on the availability of well-defined, partially protected monosaccharide building blocks. nih.gov 3,5,6-Tri-O-benzyl-D-glucofuranose serves as a crucial starting material for the preparation of a variety of these essential building blocks. The strategic placement of benzyl (B1604629) ether protecting groups provides robust protection during multi-step syntheses, while the remaining free hydroxyl groups at the C-1 and C-2 positions offer sites for further chemical manipulation.

The utility of this compound as a versatile building block stems from its ability to be converted into various glycosyl donors and acceptors. These derivatives are then employed in glycosylation reactions to construct specific glycosidic linkages, which are the cornerstones of oligosaccharide and glycoconjugate structures. The benzyl groups are favored for their stability across a wide range of reaction conditions, yet they can be removed under specific hydrogenolysis conditions at a later stage of the synthesis.

The conversion of this compound into more advanced building blocks often involves the protection of the anomeric hydroxyl group, followed by modification of the C-2 hydroxyl, or vice versa. This allows for the creation of a diverse library of synthetic intermediates tailored for specific synthetic strategies.

Table 1: Examples of Building Blocks Derived from or Related to this compound

Building Block TypeExample DerivativePotential Application
Glycosyl AcceptorMethyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (3-OH free)Glycosylation at the C-3 position
Glycosyl Donor2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (B1259523)Formation of β-glycosides
Isopropylidene Protected Intermediate3,5,6-tri-O-Benzyl-1,2-O-isopropylidene-D-glucofuranosePrecursor for N-glycosides and other derivatives
Glycal3,4,6-Tri-O-benzyl-D-glucalSynthesis of 2-deoxy sugars and C-glycosides

Glycosylation Reactions Facilitated by this compound

Glycosylation, the formation of a glycosidic bond, is a pivotal reaction in carbohydrate synthesis. The stereochemical outcome of this reaction is of paramount importance, and the protecting group pattern of the glycosyl donor and acceptor plays a crucial role in directing this stereoselectivity. nih.gov Derivatives of this compound are instrumental in facilitating various types of glycosylation reactions.

Stereoselective O-Glycosylation for Disaccharide Formation

The synthesis of disaccharides with a specific anomeric configuration (α or β) is a significant challenge in organic synthesis. The use of appropriately protected building blocks derived from this compound can influence the stereochemical outcome of O-glycosylation reactions. For instance, the presence of a non-participating benzyl group at the C-2 position of a glycosyl donor generally favors the formation of the α-glycosidic linkage. Conversely, a participating group at C-2, such as an acetyl or benzoyl group, typically leads to the formation of the 1,2-trans-glycosidic linkage (β for glucose).

While direct examples of this compound in disaccharide synthesis are not extensively detailed in readily available literature, the principles of stereoselective glycosylation using similarly benzylated glucose derivatives are well-established. nih.govnih.gov For example, a glycosyl donor derived from a benzylated glucose precursor can be coupled with a suitable glycosyl acceptor to form a disaccharide. The choice of promoter, solvent, and temperature also significantly impacts the stereoselectivity of the reaction.

Synthesis of N-Glycosides and N-Glycosyl Oxazolines

N-glycosides are integral components of many biologically important molecules, including nucleosides and glycoproteins. This compound, through its derivatives, serves as a valuable precursor for the synthesis of N-glycosides. A key intermediate in this process is 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-D-glucofuranose. medchemexpress.comnih.gov This compound can undergo a Ritter-like reaction with various nitriles in the presence of a Lewis acid, such as boron trifluoride etherate, to yield protected N-glycosyl oxazolines. medchemexpress.com

These N-glycosyl oxazolines are versatile intermediates that can be further transformed into a diverse range of N-glycosides. The reaction proceeds stereoselectively, offering a reliable method for the construction of specific anomeric configurations. medchemexpress.com

Table 2: Synthesis of Protected N-Glycofuranosyl Oxazolines

Starting MaterialReagentsProductYieldReference
3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranoseAcetonitrile, KHF₂, BF₃·OEt₂Protected N-glycofuranosyl oxazolineHigh medchemexpress.com
3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranoseBenzonitrile, KHF₂, BF₃·OEt₂Protected N-glycofuranosyl oxazolineHigh medchemexpress.com

Exploring Donor and Acceptor Combinations in Glycosylation

The success of a glycosylation reaction hinges on the appropriate pairing of a glycosyl donor and a glycosyl acceptor. A glycosyl donor is a carbohydrate with a leaving group at the anomeric position, while a glycosyl acceptor possesses a free hydroxyl group that acts as the nucleophile. Derivatives of this compound can be fashioned to act as either the donor or the acceptor.

When functioning as an acceptor, the free C-1 or C-2 hydroxyl group of this compound can be glycosylated with a suitable glycosyl donor. Conversely, the parent compound can be converted into a glycosyl donor by activating the anomeric position with a good leaving group, such as a trichloroacetimidate or a thioglycoside. This activated donor can then be used to glycosylate a variety of acceptor molecules, including other monosaccharides, amino acids, or lipids. The reactivity of both the donor and the acceptor, which is influenced by their respective protecting group patterns, dictates the conditions required for an efficient glycosylation reaction. nih.gov

Synthesis of Oligosaccharides and Glycoconjugates Using this compound

The synthesis of complex oligosaccharides and glycoconjugates often requires a convergent strategy, where smaller, well-defined building blocks are sequentially coupled. simsonpharma.comnih.gov Building blocks derived from this compound are valuable assets in this endeavor. For example, a disaccharide synthesized using a derivative of this compound can be further elaborated by selective deprotection and subsequent glycosylation to afford a trisaccharide or a larger oligosaccharide.

Glycoconjugates, such as glycolipids and glycoproteins, are another important class of biomolecules whose synthesis can benefit from building blocks derived from this compound. For instance, a suitably functionalized derivative can be attached to a lipid backbone to create a glycolipid, or to an amino acid to form a glycopeptide fragment for subsequent assembly into a glycoprotein. The use of this versatile precursor has been noted in the synthesis of analogues of biologically active compounds, such as (-)-Cleistenolide. chemicalbook.com

Derivatization for Specialized Chemical Probes and Macromolecules

The chemical versatility of this compound extends to its derivatization for the creation of specialized tools for chemical biology and materials science. The free hydroxyl groups provide convenient handles for the attachment of reporter molecules, such as fluorescent dyes, to generate chemical probes for studying carbohydrate-protein interactions or for imaging purposes.

Furthermore, derivatives of this compound can serve as monomers for the synthesis of complex macromolecules like glycodendrimers. Glycodendrimers are highly branched, multivalent structures that can mimic the presentation of carbohydrates on cell surfaces and are used to study and inhibit carbohydrate-mediated biological processes. The synthesis of such macromolecules often involves the coupling of carbohydrate building blocks to a central core, a process where derivatives of this compound can be employed.

Table 3: Potential Derivatizations of this compound for Specialized Applications

Derivatization StrategyPotential Application
Attachment of a fluorescent tag (e.g., fluorescein, rhodamine) to a free hydroxyl groupCreation of fluorescently labeled carbohydrate probes for biological imaging and assays.
Incorporation into a dendritic scaffoldSynthesis of glycodendrimers for studying multivalent carbohydrate-protein interactions.
Conversion to a polymerizable monomerSynthesis of glycopolymers with potential applications in biomaterials and drug delivery.
Functionalization with a biotin (B1667282) tagCreation of biotinylated carbohydrate probes for affinity-based purification and detection.

Preparation of Acylated and Methylated D-Glucofuranose Derivatives

The presence of free hydroxyl groups at the C1 and C2 positions of this compound allows for straightforward acylation and methylation reactions. These modifications are fundamental steps in the synthesis of more complex carbohydrate structures and biologically active molecules.

Detailed Research Findings:

Acylation, such as benzoylation or acetylation, can be performed on the available hydroxyl groups. The selective acylation of a single hydroxyl group in the presence of others is a common challenge in carbohydrate chemistry. One effective technique is the dibutyltin (B87310) oxide method, which has been reported for the selective acylation of specific hydroxyl groups in polyhydroxy compounds like carbohydrates. wikipedia.org This method involves the formation of a stannylene acetal (B89532) intermediate, which then reacts with an acyl halide to introduce the acyl group with high regioselectivity. wikipedia.org

Methylation of the free hydroxyls can also be achieved using standard procedures. For instance, the related compound 3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, which can be hydrolyzed to remove the isopropylidene group, is noted as a synthetic monosaccharide that can be modified by methylation. rsc.org The strategic benzylation at the 3, 5, and 6 positions "disarms" these positions electronically, often directing reactions to the more reactive "armed" hydroxyl groups. This concept is a cornerstone of modern glycosylation chemistry.

The resulting acylated and methylated derivatives serve as advanced intermediates. For example, after modification, the benzyl protecting groups can be removed via catalytic hydrogenation to yield the final deprotected sugar derivative.

Table 1: Examples of Acylation and Methylation Reactions on Glucofuranose Scaffolds

Starting Material (General)Reaction TypeReagents & ConditionsProduct Type
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranoseSelective Acylation (Dibutyltin Oxide Method)1. (n-Bu)₂SnO 2. Acyl Halide (e.g., R-COCl)Selectively acylated glucofuranose derivative wikipedia.org
Partially Benzylated GlucosideBenzoylationBenzoic acid, EDC, DMAPBenzoylated glucose derivative nih.gov
Partially Benzylated GlucosideAcetylationAcetic Anhydride, PyridineAcetylated glucose derivative nih.gov
Acylated/Benzoylated DerivativeDeacylation (Zemplén deacetylation)NaOMe in MethanolDeacylated glucose derivative with free hydroxyls nih.gov

Synthesis of Sulfur-Containing Glucose Mimetics and Derivatives (e.g., 4-thio-D-glucofuranose)

Replacing the ring oxygen or a hydroxyl oxygen with sulfur creates thio-sugars, which are valuable tools for studying carbohydrate-active enzymes and as potential therapeutics due to their increased stability against enzymatic cleavage. acs.org

Detailed Research Findings:

While a direct synthesis starting from this compound is not explicitly detailed in the searched literature, the synthesis of 4-thio-D-glucofuranose has been achieved from protected glucose precursors. acs.org A general strategy involves several key steps: protection of hydroxyl groups (e.g., benzoylation), activation of the C4 position (e.g., triflation), nucleophilic displacement with a sulfur nucleophile (e.g., potassium thioacetate), and subsequent deprotection steps. acs.org

Interestingly, research has shown that during attempts to synthesize 4-thio-D-glucopyranose (the six-membered ring form), a thermodynamic preference for interconversion to the more stable 4-thio-D-glucofuranose (the five-membered ring form) was observed. acs.org An improved method allows for the synthesis of both the disulfide-linked pyranose dimer and the 4-thio-D-glucofuranose monomer from a single precursor. The furanose form can be obtained from the pyranose disulfide through reduction with dithiothreitol (B142953) (DTT), which triggers the ring contraction. acs.org This work highlights a viable pathway to sulfur-containing furanose mimetics, for which a tribenzylated glucofuranose could serve as a suitable starting point after appropriate functional group manipulations.

Utilization in Click Chemistry Approaches

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for conjugating molecules in a specific and efficient manner. Benzylated glucofuranose derivatives are excellent scaffolds for participating in these reactions. rsc.orgrsc.org

Detailed Research Findings:

To be used in click chemistry, the glucofuranose scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. This is typically achieved by modifying one of the free hydroxyl groups. The resulting sugar, armed with a "clickable" handle, can then be conjugated to a wide variety of other molecules (peptides, fluorophores, polymers, etc.) that bear the complementary functional group.

A study details the synthesis of novel hydroxyanthracene glycoconjugates using a click chemistry approach. rsc.org In this work, various azido-sugars were reacted with terminal alkynes derived from hydroxyanthracene in the presence of a copper(I) catalyst. rsc.org The reactions proceeded smoothly to afford 1,4-disubstituted triazole-linked glycoconjugates in high yields. rsc.org The use of protected sugar azides, including derivatives structurally similar to this compound, demonstrates the compatibility of the benzyl protecting groups with CuAAC reaction conditions and the utility of this scaffold in creating complex, biologically relevant molecules.

Table 2: Application of Benzylated Furanose Derivatives in Click Chemistry

Reaction TypeSugar ComponentCoupling PartnerCatalyst/ReagentsProduct
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azido-sugar (e.g., Azido-glucofuranose derivative)Terminal Alkyne (e.g., Hydroxyanthracene-alkyne)CuI, DIPEA in DCMTriazole-linked glycoconjugate rsc.org

Precursor in Polyhydroxybutyrate Polymer Synthesis

Polyhydroxybutyrate (PHB) is a biodegradable polyester (B1180765) produced by various microorganisms as a form of carbon and energy storage. wikipedia.org

Detailed Research Findings:

A review of the scientific literature indicates that the primary route for PHB synthesis is microbial biosynthesis. wikipedia.org This process typically starts from simple carbon sources like glucose, sucrose, or glycerol. researchgate.net In the microbial pathway, these simple sugars are broken down into acetyl-CoA, which is then converted in a three-step enzymatic process to 3-hydroxybutyryl-CoA, the monomer that is subsequently polymerized to form PHB. wikipedia.org

There is no evidence in the reviewed literature to suggest that a complex, protected monosaccharide such as this compound is used as a direct chemical precursor for the synthesis of polyhydroxybutyrate. Chemical syntheses of polyesters from carbohydrate derivatives have been explored, but these typically involve the ring-opening polymerization of sugar-derived cyclic monomers to create glycopolymers, which have different structures from PHB. acs.orgrsc.org Therefore, the application of this compound as a precursor in PHB synthesis is not an established method.

Structural Elucidation and Conformational Analysis of 3,5,6 Tri O Benzyl D Glucofuranose and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the three-dimensional structure and functional groups of 3,5,6-Tri-O-benzyl-D-glucofuranose. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Crystallography provide complementary information to build a complete picture of the molecule's structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Confirmation and Configurational Assignment

In the ¹H NMR spectrum, the protons of the glucofuranose ring are expected to appear in the region of approximately 3.5-5.5 ppm. The anomeric proton (H-1) is particularly diagnostic and its chemical shift and coupling constant (J-coupling) can help distinguish between the α and β anomers. For furanose rings, the ³J(H1,H2) coupling constant is typically around 4 Hz for the α-anomer and less than 1 Hz for the β-anomer slu.se. The protons of the three benzyl (B1604629) (Bn) protecting groups would produce characteristic signals. The methylene protons (-CH₂-) of the benzyl groups typically resonate as singlets or AB quartets in the 4.5-5.0 ppm region, while the aromatic protons appear as a complex multiplet between 7.2 and 7.4 ppm rsc.orgrsc.org.

The ¹³C NMR spectrum provides information on the carbon skeleton. The anomeric carbon (C-1) is highly deshielded and resonates at around 95-105 ppm slu.se. The carbons of the furanose ring (C-2, C-3, C-4, C-5) and the exocyclic C-6 carbon typically appear in the 60-85 ppm range. The presence of the benzyl ether groups at C-3, C-5, and C-6 would shift these signals downfield compared to the unsubstituted D-glucofuranose slu.se. The methylene carbons of the benzyl groups are expected around 72-75 ppm, and the aromatic carbons resonate in the 127-140 ppm region rsc.orgrsc.org.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-1~5.3 (α), ~5.1 (β)C-1
H-2~4.1C-2
H-3~4.0C-3
H-4~4.2C-4
H-5~4.0C-5
H-6a, H-6b~3.7-3.8C-6
-CH₂-Ph4.5-5.0-CH₂-Ph
Aromatic H7.2-7.4Aromatic C

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the presence of the hydroxyl (O-H) groups at the C-1 and C-2 positions. The stretching vibrations of the aromatic C-H bonds of the benzyl groups would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the glucofuranose ring and the benzyl methylene groups would be observed in the 3000-2850 cm⁻¹ range. The presence of the aromatic rings is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong and prominent band corresponding to the C-O stretching of the ether linkages (C-O-C) and the alcohol groups would be visible in the fingerprint region, typically between 1150 and 1000 cm⁻¹ mdpi.com.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (Alcohol)3600 - 3200 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=C (Aromatic)1600 - 1450Stretching
C-O (Ether, Alcohol)1150 - 1000 (strong)Stretching

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional conformation of a molecule in its solid state. For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles, confirming the D-configuration and the furanose ring pucker.

Mass Spectrometry-Based Approaches for Carbohydrate Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of carbohydrates. When coupled with fragmentation techniques or other separation methods, it can provide valuable structural information.

High-Resolution Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₂₇H₃₀O₆), the expected exact mass would be confirmed, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions, which provides insights into the molecule's structure. For a benzylated carbohydrate, the fragmentation is often characterized by the neutral loss of benzyl groups (C₇H₇, 91 Da) or benzyloxy groups (C₇H₇O, 107 Da). The fragmentation of the sugar backbone through glycosidic bond cleavages and cross-ring cleavages would also produce characteristic ions, helping to confirm the connectivity of the monosaccharide unit nih.gov. The analysis of these fragmentation patterns is essential for sequencing and identifying protecting groups in more complex glycoconjugates.

Ion Mobility Spectrometry (IMS) Coupled with MS for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by MS alone.

For this compound, IMS-MS could be used to separate and identify different isomeric forms, such as the α and β anomers. These anomers, while having the same mass, often have different three-dimensional shapes, leading to different drift times through the ion mobility cell. This technique is also capable of separating constitutional isomers, such as distinguishing the furanose form from a pyranose isomer with the same protecting group arrangement. The ability to resolve these subtle structural differences is crucial for understanding the complex isomeric mixtures that can arise during carbohydrate synthesis and in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This hyphenated technique is particularly valuable for the analysis of complex mixtures containing this compound and its derivatives, offering high throughput, selectivity, and sensitivity. kuleuven.be

In the context of analyzing complex carbohydrate mixtures, LC-MS/MS provides a robust platform for the separation and identification of individual components. The initial separation by liquid chromatography resolves the mixture into its constituent compounds based on their physicochemical properties. Subsequently, mass spectrometry provides detailed information about the molecular weight and structure of each separated component.

The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the gentle ionization of thermally labile molecules like protected carbohydrates, preserving their structural integrity for mass analysis. kuleuven.bebiblioboard.com This is crucial for obtaining accurate molecular weight information and for subsequent fragmentation analysis (MS/MS). Tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of selected precursor ions, generating characteristic fragment ions that provide insights into the molecule's connectivity and the nature of its substituents.

For instance, in the analysis of a reaction mixture from the synthesis of a this compound derivative, LC-MS/MS can be employed to:

Identify the target compound.

Detect and characterize reaction byproducts.

Identify any remaining starting materials.

Quantify the relative abundance of each species.

This detailed analysis is instrumental in optimizing reaction conditions and in the purification of the desired product.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of non-volatile compounds like this compound. lookchem.com It offers high resolution and sensitivity, making it suitable for both analytical and preparative applications.

In a typical HPLC analysis of a benzylated glucofuranose derivative, a normal-phase or reversed-phase column is used. The choice of the stationary and mobile phases is critical for achieving optimal separation. For instance, a silica gel column with a gradient elution system of hexane and ethyl acetate can be effective for separating compounds with different polarities.

The purity of a sample can be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also used in a preparative mode to isolate the pure compound from a mixture.

Parameter Typical Conditions
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate Gradient
Detector UV or Refractive Index
Application Purity assessment and preparative separation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of sample purity. cdnsciencepub.comcreative-biolabs.com It provides a good criterion for the purity of O-benzyl derivatives of carbohydrates. cdnsciencepub.com

In the context of this compound synthesis, TLC can be used to:

Monitor reaction progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of starting materials and the formation of the product.

Identify the product: The retention factor (Rf) value of the product can be compared to that of a known standard.

Assess purity: The presence of multiple spots indicates the presence of impurities.

A common solvent system for the TLC of benzylated sugars is a mixture of hexane and ethyl acetate. nih.gov After development, the spots can be visualized under UV light or by staining with a suitable reagent, such as p-anisaldehyde solution. nih.gov

Parameter Typical Conditions
Stationary Phase Silica Gel Plate
Mobile Phase Hexane/Ethyl Acetate
Visualization UV light or chemical staining
Application Reaction monitoring and preliminary purity check

Gas Chromatography (GC) After Derivatization

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, carbohydrates and their derivatives, including this compound, are generally non-volatile due to their high polarity and molecular weight. Therefore, derivatization is necessary to increase their volatility before GC analysis.

A common derivatization method is trimethylsilylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. acs.org This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. The resulting TMS derivatives can then be separated on a suitable GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).

GC-MS, in particular, provides both retention time data for identification and mass spectra for structural confirmation. While effective, the derivatization process can sometimes lead to the formation of multiple peaks due to the presence of anomers, which can complicate the chromatogram. researchgate.net

Another derivatization approach involves the formation of O-benzyloximes followed by trifluoroacetylation or trimethylsilylation, which has been shown to provide good resolution for the analysis of monosaccharides. nih.govsigmaaldrich.cn

Derivatization Method Reagent Advantages
TrimethylsilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility, suitable for GC-MS
O-Benzyloxime formation followed by silylationO-benzylhydroxylamine and a silylating agentCan provide good resolution of monosaccharides

Advanced Conformational Studies

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and chemical reactivity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are employed to investigate its conformational preferences in solution.

NMR-Based Conformational Analysis (e.g., J-coupling constants, NOE interactions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure and conformational dynamics of molecules in solution. For furanose rings, which are known to be flexible, NMR parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) interactions provide valuable conformational information. nih.govfrontiersin.org

The conformation of the five-membered furanose ring is typically described by a pseudorotational itinerary, with two major conformational families, North (N) and South (S). The observed ³JHH values are a population-weighted average of the coupling constants in these different conformations. The Karplus equation relates the dihedral angle between two vicinal protons to their coupling constant, allowing for the estimation of ring conformation from experimental J-values. wikipedia.org

For this compound, a detailed analysis of ¹H NMR spectra, including the measurement of J-coupling constants and the observation of NOE interactions, can provide insights into:

The preferred conformation of the glucofuranose ring.

The orientation of the benzyl protecting groups.

The conformation of the exocyclic side chain.

This information is critical for understanding the structure-activity relationships of this compound and its derivatives.

Investigating Furanose Ring Conformations and Side Chain Orientations

The five-membered furanose ring is inherently more flexible than the six-membered pyranose ring and can adopt a variety of non-planar conformations, typically described by a pseudorotational model. These conformations are generally characterized as either envelope (E) or twist (T) forms, where one or two atoms, respectively, are out of the plane formed by the remaining ring atoms. The specific conformation adopted by a furanose ring is influenced by the nature and orientation of its substituents.

In a study on 2,3,5-tri-O-benzyl-α,β-D-xylofuranose, the furanose ring conformation was described using the pseudorotational phase angle (P) and the maximum puckering amplitude (νmax). nih.gov For the α-anomer, these values were determined to be approximately 11° and 35°, respectively, indicating a specific twist conformation of the furanose ring. nih.gov Such parameters are derived from the endocyclic torsion angles of the furanose ring and provide a precise description of the ring's pucker. It is plausible that the furanose ring of this compound adopts a similar twist conformation to minimize steric interactions between the bulky O-benzyl substituents.

Computational studies on substituted furanosides have further illuminated the factors governing their conformation. Density functional theory (DFT) calculations have been employed to explore the conformational landscape of furanoside rings, revealing that the interplay of steric and electronic effects, such as the anomeric effect, dictates the most stable conformations. nih.gov For furanosides, which are known to be flexible, a two-state conformational equilibrium is often used to describe their behavior in solution. acs.org

Interconversion between Pyranose and Furanose Forms

In solution, monosaccharides exist in a dynamic equilibrium between their open-chain aldehydic or ketonic form and their cyclic hemiacetal or hemiketal forms. For glucose and its derivatives, this equilibrium primarily involves the six-membered pyranose and the five-membered furanose rings. While for unsubstituted D-glucose in an aqueous solution, the pyranose form is overwhelmingly dominant (>99%), with only trace amounts of the furanose and open-chain forms present, the presence of substituents can significantly alter this equilibrium. masterorganicchemistry.com

The interconversion between the pyranose and furanose forms proceeds through the open-chain intermediate. This process, known as tautomerism, is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the sugar ring.

While specific quantitative data for the pyranose-furanose equilibrium of this compound is not extensively documented, studies on other substituted monosaccharides provide valuable insights. For example, the equilibrium can be shifted towards the furanose form by certain substituents or by changing the solvent. It has been observed that in some cases, dimethyl sulfoxide (DMSO) as a solvent can increase the proportion of the furanose form compared to water. cdnsciencepub.com

Furthermore, the introduction of bulky substituents can influence the thermodynamic stability of the different ring forms. A study on the pyranoside-into-furanoside (PIF) rearrangement of per-O-sulfated monosaccharides demonstrated that the presence of bulky sulfate groups can render the furanose form thermodynamically more favorable than the pyranose form. acs.org This suggests that the three bulky benzyl groups in this compound could potentially increase the population of the furanose form at equilibrium compared to unsubstituted glucose.

The thermodynamic parameters for the interconversion, such as the heat of activation, have been determined for some sugars. For the pyranose-furanose interconversion of levulose (fructose), a heat of activation of 14,900 cal/mol has been reported. While not directly applicable to this compound, this value provides a general idea of the energy barrier for this type of ring interconversion.

The equilibrium between the different isomeric forms of this compound in solution is a critical factor in its reactivity, as the different forms will exhibit different chemical properties and availabilities of their functional groups for reaction.

Mechanistic Insights and Theoretical Investigations in D Glucofuranose Chemistry

Influence of Protecting Groups on Reaction Regioselectivity and Stereoselectivity

The intricate interplay of protecting groups in carbohydrate chemistry extends beyond their primary role of masking functional groups, profoundly influencing the regio- and stereoselectivity of reactions. nih.govresearchgate.net In the context of 3,5,6-Tri-O-benzyl-D-glucofuranose, the benzyl (B1604629) groups at the C3, C5, and C6 positions exert significant control over the outcome of glycosylation and other transformations.

Protecting groups can be broadly categorized as either participating or non-participating. Participating groups, typically located at the C2 position, can form a covalent bond with the anomeric center during a reaction, thereby directing the stereochemical outcome. nih.gov While the benzyl groups in this compound are generally considered non-participating in this direct manner, their steric and electronic properties are crucial in dictating reaction pathways. nih.gov

The steric bulk of the three benzyl groups in this compound plays a significant role in controlling regioselectivity. For instance, in reactions involving the free hydroxyl groups at C1 and C2, the voluminous benzyl ethers can hinder the approach of reagents to one face of the furanose ring, favoring reaction at the less sterically encumbered position. This steric hindrance is a key factor in achieving regioselective protection or glycosylation at a specific hydroxyl group. rsc.org

Furthermore, the electronic nature of benzyl ethers, which are considered "arming" groups, influences the reactivity of the glycosyl donor. nih.gov Arming groups are electron-donating and therefore increase the reactivity of the glycosyl donor, facilitating the formation of the glycosidic bond. nih.gov Conversely, "disarming" groups, such as acyl groups, are electron-withdrawing and decrease reactivity. The presence of three arming benzyl groups in this compound enhances its utility as a glycosyl donor in the synthesis of complex oligosaccharides.

The stereoselectivity of glycosylation reactions is also heavily influenced by the protecting groups. nih.gov For the formation of 1,2-trans glycosides, a participating group at the C2 position is often employed. nih.govresearchgate.net In the absence of such a group, as is the case with this compound which has a non-participating ether linkage at C3, controlling the anomeric selectivity can be more challenging, often leading to mixtures of α and β anomers. nih.gov However, factors such as the solvent, temperature, and the nature of the glycosyl acceptor and promoter can be optimized to favor the formation of the desired stereoisomer.

Mechanistic Pathways in Glycosylation Reactions Involving D-Glucofuranose Donors

Glycosylation reactions, the cornerstone of oligosaccharide synthesis, proceed through various mechanistic pathways. When D-glucofuranose donors like this compound are employed, the reaction mechanism is largely dictated by the nature of the leaving group at the anomeric center, the promoter used, and the reaction conditions.

A common pathway involves the formation of a transient glycosyl oxocarbenium ion. uga.edu This intermediate is generated by the departure of the leaving group from the anomeric carbon, assisted by a promoter. The planar and highly reactive oxocarbenium ion can then be attacked by the nucleophilic hydroxyl group of the glycosyl acceptor from either the α or β face, leading to the formation of the corresponding glycosidic bond. The stereochemical outcome of this S"N"1-like pathway is often a mixture of anomers, as the incoming nucleophile has less facial bias.

Alternatively, a more associative, S"N"2-like mechanism can be operative. nih.govnih.gov In this pathway, the nucleophilic attack of the acceptor occurs concurrently with the departure of the leaving group, proceeding through a transition state where both the acceptor and the leaving group are partially bonded to the anomeric carbon. This mechanism typically leads to an inversion of configuration at the anomeric center. For example, if the starting donor has an α-leaving group, the resulting glycoside will be predominantly the β-anomer. The degree to which the reaction proceeds via an S"N"1 or S"N"2 pathway exists on a continuum, and the actual mechanism is often a blend of these two extremes.

The presence of benzyl protecting groups on the D-glucofuranose donor, as in this compound, can influence the stability and reactivity of the key intermediates. The electron-donating nature of the benzyl ethers can stabilize the developing positive charge in the oxocarbenium ion, favoring a more dissociative S"N"1-like mechanism.

Reaction Kinetics and Transition State Analysis

Cation Clock Reactions for Relative Reaction Kinetics in Glycosylation

Cation clock reactions have emerged as a powerful tool for elucidating the relative kinetics and mechanisms of glycosylation reactions. uga.edunih.govnih.gov This method involves the use of a glycosyl donor that contains a "clock" functionality—a tethered nucleophile that can cyclize intramolecularly upon formation of the key glycosyl cation intermediate. uga.edunih.gov The rate of this intramolecular cyclization serves as a benchmark against which the rate of the intermolecular glycosylation with an external acceptor can be compared.

By analyzing the ratio of the cyclized product to the glycosylated product, valuable insights into the lifetime and nature of the glycosyl cation can be obtained. nih.govnih.gov A higher proportion of the glycosylated product suggests that the intermolecular reaction is fast relative to the intramolecular cyclization, indicating a more associative or S"N"2-like mechanism. Conversely, a significant amount of the cyclized product points to a longer-lived glycosyl cation, consistent with a more dissociative or S"N"1-like pathway.

While specific studies employing cation clock reactions with this compound as the donor are not extensively documented in the provided search results, the principles of this technique are broadly applicable to understanding its glycosylation behavior. Such experiments would be invaluable in quantifying the influence of the benzyl protecting groups on the reaction kinetics and in fine-tuning reaction conditions to achieve desired stereoselectivities.

Understanding Factors Governing Anomeric Selectivity

Achieving high anomeric selectivity is a central challenge in oligosaccharide synthesis. The anomeric outcome of a glycosylation reaction is governed by a complex interplay of several factors, including the structure of the glycosyl donor and acceptor, the nature of the protecting groups, the promoter system, the solvent, and the temperature. nih.gov

In the case of donors like this compound, which lack a participating group at the C2 position, controlling anomeric selectivity can be particularly challenging. nih.gov The formation of an oxocarbenium ion intermediate often leads to a mixture of α and β glycosides. nih.gov However, several strategies can be employed to influence the stereochemical outcome.

The "in situ anomerization" protocol is one such strategy. It involves the equilibration of the initially formed anomer to the thermodynamically more stable anomer under the reaction conditions. The relative stability of the α and β anomers is influenced by the anomeric effect and steric interactions.

The nature of the solvent can also play a crucial role. Solvents that can stabilize the glycosyl cation, such as acetonitrile, may favor an S"N"1-like pathway, potentially leading to lower selectivity. Conversely, non-polar solvents may promote a more associative mechanism, offering better stereocontrol.

Furthermore, the reactivity of the glycosyl acceptor is a key determinant. More reactive acceptors will trap the glycosyl cation more rapidly, potentially leading to a kinetic product distribution. Less reactive acceptors may allow for equilibration and the formation of the thermodynamic product.

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies for Reaction Energetics and Structure-Reactivity Relationships

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. It is particularly useful for investigating reaction mechanisms, predicting thermodynamic properties, and understanding the relationship between a molecule's structure and its chemical behavior. In the context of protected monosaccharides such as this compound, DFT can illuminate the factors that govern their reactivity in glycosylation, protection, and deprotection reactions.

DFT methods, such as the widely used B3LYP functional, can accurately predict the geometries of complex carbohydrate derivatives. unimas.my For example, in derivatives of 1,2-O-isopropylidene-D-glucofuranose, the calculations correctly place the bulky 1,2-O-isopropylidene group below the plane of the furanose ring, while substituents at the C6 position, like the benzyl ethers in the title compound, are positioned above the ring. unimas.my This structural information is vital for understanding steric hindrance and the accessibility of different hydroxyl groups for reaction.

Furthermore, DFT-based reactivity descriptors can provide a more nuanced understanding of chemical behavior. nih.gov Parameters such as chemical potential (μ), which relates to a system's charge transfer capability, and chemical hardness (η), which measures resistance to changes in electron distribution, are calculated to predict how and where a molecule might react. nih.gov While specific DFT studies focusing exclusively on the reaction energetics of this compound are not extensively documented in dedicated publications, the principles from studies on analogous systems are directly applicable. For example, DFT calculations on the benzylation of glucose derivatives can help rationalize the observed regioselectivity, explaining why certain hydroxyl groups are more readily etherified than others. rsc.orgorganic-chemistry.org The presence of bulky benzyl groups at the 3, 5, and 6 positions significantly influences the electron distribution and steric environment of the remaining free hydroxyl groups, thereby dictating the energetics of subsequent reactions.

Table 1: Illustrative DFT-Calculated Properties for Glucofuranose Derivatives This table presents hypothetical, yet representative, data for DFT-calculated electronic properties of glucofuranose derivatives, illustrating the kind of information these studies provide.

Derivative Functional/Basis Set HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
1,2-O-Isopropylidene-D-glucofuranose B3LYP/6-31G(d) -6.8 -0.5 6.3
3-O-Benzyl-1,2-O-isopropylidene-D-glucofuranose B3LYP/6-31G(d) -6.7 -0.4 6.3

Development and Testing of Force Fields for Carbohydrate Systems

While DFT provides detailed electronic information, it is computationally expensive for studying the dynamic behavior of large molecules over time. For this purpose, molecular mechanics force fields are employed in molecular dynamics (MD) simulations. Carbohydrates, with their numerous chiral centers, high polarity, and conformational flexibility, present unique challenges for the development of accurate force fields. nih.govresearchgate.net

A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. digitellinc.com For carbohydrates, these parameters must accurately model not only bond lengths and angles but also complex stereoelectronic phenomena like the anomeric and exo-anomeric effects, which are critical for predicting the three-dimensional structures of saccharides. nih.gov Several specialized carbohydrate force fields (CarbFFs) have been developed, including GLYCAM, and variants within broader biomolecular force fields like CHARMM, AMBER, and OPLS-AA. researchgate.netnih.govacs.org

The development of these force fields is a meticulous process. It often involves using high-level quantum mechanics calculations (like DFT) on smaller carbohydrate fragments to derive key parameters, such as partial atomic charges and torsional potentials. These parameters are then refined and validated against experimental data, such as crystal structures or NMR-derived conformational preferences. acs.org

For a molecule like this compound, a reliable force field would enable MD simulations to explore its conformational landscape. This includes the puckering of the furanose ring, the orientation of the three bulky benzyl groups, and the flexibility of the C5-C6 side chain. Understanding these dynamics is crucial, as the dominant conformation of the molecule can significantly impact its reactivity in, for example, a glycosylation reaction where it acts as a glycosyl donor or acceptor.

Recent advancements have focused on improving the description of interactions between carbohydrates and other molecules, such as proteins or solvents. nih.govnih.gov The ADD (Additivity of protein-osmolyte interaction) force field, for instance, was developed by modifying nonbonded parameters for sugars to better predict their interactions in solution. nih.govacs.org Such force fields are essential for simulating complex biological systems where glycosylated molecules are involved. Although often developed for unsubstituted sugars, the parameters for ether linkages are crucial and can be adapted for protected intermediates like the tri-O-benzyl derivative.

Table 2: Major Force Fields for Carbohydrate Simulation This interactive table summarizes prominent force fields used in carbohydrate modeling and their key features.

Force Field Parent System Key Features for Carbohydrates
GLYCAM Standalone Specifically parameterized for glycans and glycoproteins; extensive library of residues.
CHARMM CHARMM Includes robust carbohydrate parameters (e.g., C36/C36m); widely used for glycoproteins. nih.govnih.gov
AMBER (GLYCAM) AMBER Incorporates the GLYCAM parameters for carbohydrate simulations within the AMBER framework. acs.org

The continuous development and testing of these force fields are vital for advancing the computational study of complex carbohydrates, providing insights into their structure, dynamics, and interactions that are foundational to their function in chemistry and biology. nih.gov

Q & A

Q. What are the established synthetic routes for 3,5,6-Tri-O-benzyl-D-glucofuranose, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis typically involves sequential benzylation of hydroxyl groups on the glucofuranose backbone. A common approach starts with 1,2-O-isopropylidene-D-glucofuranose, where the 3-, 5-, and 6-hydroxyl groups are selectively benzylated using benzyl bromide (BnBr) in the presence of a base like NaH or Ag₂O. For example, highlights the use of isopropylidene protection to block the 1,2-positions, enabling regioselective benzylation at the 3,5,6-positions. Reaction temperature (0–25°C) and stoichiometric control of BnBr are critical to avoid over-benzylation. Characterization via ¹H/¹³C NMR and mass spectrometry confirms regiochemistry .

Q. How is this compound characterized to verify its structure and purity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR reveals benzyl group signals (δ 7.2–7.4 ppm, aromatic protons) and anomeric proton splitting (δ 5.1–5.3 ppm, J = 3–4 Hz for β-configuration). ¹³C NMR confirms benzyl ether linkages (C-O signals at ~75–85 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 450.52 (C₂₇H₃₀O₆, [M+H]⁺).
  • Chromatography : HPLC or TLC (silica gel, hexane:ethyl acetate) monitors reaction progress and purity .

Q. What are the primary derivatives of this compound used in glycochemistry?

Methodological Answer: This compound serves as a precursor for:

  • Glycosyl Donors : E.g., trichloroacetimidate or thioglycoside derivatives for oligosaccharide synthesis.
  • Chiral Auxiliaries : Used in asymmetric catalysis (e.g., mentions its role in synthesizing methyl glucopyranosides and glycopolymers).
  • Protected Intermediates : Further functionalization (e.g., oxidation at C-2 or deprotection of isopropylidene groups) enables access to rare sugars like L-idose .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., migration of benzyl groups) affect the synthesis of this compound?

Methodological Answer: Benzyl group migration can occur under acidic or prolonged reaction conditions, leading to undesired regioisomers (e.g., 3,4,6-Tri-O-benzyl derivatives). To mitigate this:

  • Use aprotic solvents (e.g., DMF, THF) and mild bases (e.g., DBU) to suppress acid-catalyzed rearrangements.
  • Monitor reaction progress via TLC and quench reactions promptly after completion. discusses DBU-catalyzed condensations to stabilize intermediates and avoid migration .

Q. What experimental strategies address discrepancies in reported physical properties (e.g., solubility, melting points) of this compound?

Methodological Answer: Discrepancies often arise from trace solvents or polymorphic forms. Researchers should:

  • Recrystallize the compound from ethanol/water mixtures to obtain a pure crystalline form.
  • Compare experimental data (e.g., optical rotation, [α]D²⁵ = +45° in CHCl₃) with literature values ( reports predicted density: 1.25 g/cm³, pKa: 12.03).
  • Validate purity using DSC (melting point ~120–125°C) and elemental analysis .

Q. How can kinetic vs. thermodynamic control be leveraged to optimize benzylation regioselectivity?

Methodological Answer:

  • Kinetic Control : Low temperatures (−20°C) and bulky bases (e.g., NaH) favor faster benzylation at the most accessible hydroxyl (C-6) due to steric factors.
  • Thermodynamic Control : Prolonged reaction times at room temperature may equilibrate intermediates, favoring benzylation at the most stable position (C-3). ’s cyanohydrin synthesis illustrates how reaction time impacts intermediate stability .

Q. What analytical challenges arise in detecting trace impurities (e.g., deprotected intermediates) in this compound?

Methodological Answer:

  • LC-MS/MS : Detects low-abundance impurities (e.g., mono- or di-O-benzyl byproducts) using reverse-phase C18 columns and ESI ionization.
  • NMR Relaxation Experiments : Enhanced sensitivity for minor components via ¹³C DEPT-135 or 2D HSQC.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., using BnBr-d7) to distinguish impurities in mass spectra .

Q. How do solvent polarity and protecting group compatibility influence the stability of this compound during storage?

Methodological Answer:

  • Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
  • Avoid protic solvents (e.g., MeOH) that may cleave benzyl ethers. recommends storage at −20°C in amber vials to minimize photodegradation .

Q. What role does this compound play in mechanistic studies of glycosylation reactions?

Methodological Answer: It serves as a model substrate to investigate:

  • Anomeric Reactivity : The furanose ring’s conformation (⁴T₃ or ³T₄) affects glycosylation efficiency.
  • Leaving Group Effects : Comparative studies with 2-O-acetyl or 2-O-levulinoyl derivatives () reveal how neighboring groups influence transition states .

Q. How can researchers resolve contradictions in regioselectivity data across different benzylation protocols?

Methodological Answer:

  • Perform DFT Calculations to model transition states and predict regioselectivity.
  • Use Competitive Benzylation Assays : Compare relative reactivity of hydroxyl groups in partially protected intermediates (e.g., 1,2-O-isopropylidene vs. 5,6-O-benzylidene derivatives). ’s DBU-mediated condensations provide a framework for such analyses .

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Feasible Synthetic Routes

Reactant of Route 1
3,5,6-Tri-O-benzyl-D-glucofuranose
Reactant of Route 2
3,5,6-Tri-O-benzyl-D-glucofuranose

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